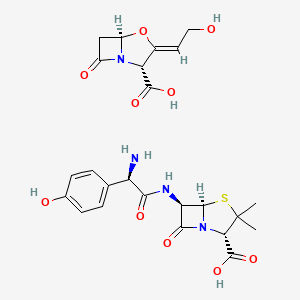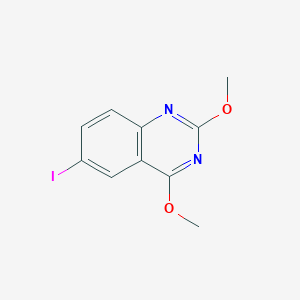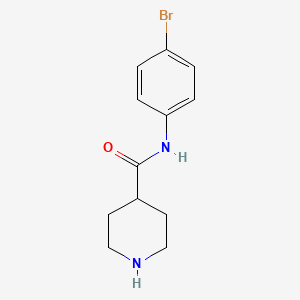
Amoxicillin and clavulanic acid
Übersicht
Beschreibung
Amoxicillin Clavulanate is a combination antibiotic used to treat various bacterial infections. It consists of amoxicillin, a penicillin antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. Amoxicillin works by inhibiting the synthesis of bacterial cell walls, while clavulanate potassium prevents bacteria from becoming resistant to amoxicillin .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Amoxicillin und Clavulansäure-Kalium umfasst mehrere Schritte. Der Prozess umfasst typischerweise das Mischen von Haupt- und Nebenbestandteilen, das Pressen von Partikeln, das Sieben, das wiederholte Pressen von Partikeln, das Tablettieren und das Beschichten . Die Synthese von Amoxicillin beinhaltet die Reaktion von 6-Aminopenicillansäure mit verschiedenen Acylierungsmitteln, während Clavulansäure-Kalium aus der Fermentation von Streptomyces clavuligerus gewonnen wird .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Amoxicillin- und Clavulansäure-Kalium-Tabletten eine präzise Kontrolle über die Pelletier- und Tablettierprozesse. Das Verfahren verbessert die Qualität der Medikamente und steigert die Produktionseffizienz durch die Einführung neuartiger Beschichtungstechnologien zur Überwindung von Feuchtigkeitskontrollproblemen und Produktinstabilität .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amoxicillin-Clavulansäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Amoxicillin kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.
Reduktion: Clavulansäure-Kalium kann Reduktionsreaktionen unterliegen.
Substitution: Beide Komponenten können an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Beta-Lactamase-Enzymen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Beta-Lactamase-Hemmer, Acylierungsmittel und verschiedene Lösungsmittel. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Stabilität der Verbindungen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Abbauprodukte von Amoxicillin und Clavulansäure-Kalium, die oft gegen Bakterien inaktiv sind .
Wissenschaftliche Forschungsanwendungen
Amoxicillin-Clavulansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird in klinischen Studien zur Behandlung von Infektionen durch Beta-Lactamase-produzierende Bakterien eingesetzt, darunter Infektionen der Atemwege, Harnwegsinfektionen und Hautinfektionen
Industrie: Wird bei der Entwicklung neuer Antibiotikaformulierungen und Medikamentenverabreichungssysteme eingesetzt.
5. Wirkmechanismus
Amoxicillin hemmt die Synthese der bakteriellen Zellwand, indem es an Penicillin-bindende Proteine (PBPs) bindet, was wiederum den letzten Transpeptidierungsschritt der Peptidoglykansynthese in bakteriellen Zellwänden hemmt. Diese Hemmung verhindert die Bildung einer stabilen Zellwand, was zur Lyse der Bakterienzellen führt . Clavulansäure-Kalium bindet und hemmt Beta-Lactamasen, die Amoxicillin inaktivieren, wodurch sein Wirkungsspektrum erweitert wird .
Ähnliche Verbindungen:
Amoxicillin: Ein Penicillin-Antibiotikum, das Amoxicillin-Clavulansäure ähnelt, aber keine Komponente des Beta-Lactamase-Hemmers enthält.
Zithromax (Azithromycin): Ein Makrolid-Antibiotikum, das bei Infektionen der Atemwege eingesetzt wird.
Vibramycin (Doxycyclin): Ein Tetracyclin-Antibiotikum, das bei verschiedenen bakteriellen Infektionen eingesetzt wird.
Levaquin (Levofloxacin): Ein Chinolon-Antibiotikum mit einem breiten Wirkungsspektrum.
Einzigartigkeit: Amoxicillin-Clavulansäure ist einzigartig durch seine Kombination aus einem Penicillin-Antibiotikum und einem Beta-Lactamase-Hemmer, die es gegen Beta-Lactamase-produzierende Bakterien wirksam macht. Diese Kombination erweitert sein Wirkungsspektrum und macht es zu einer wertvollen Option zur Behandlung resistenter bakterieller Infektionen .
Wirkmechanismus
Amoxicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a stable cell wall, leading to bacterial cell lysis . Clavulanate potassium binds and inhibits beta-lactamases that inactivate amoxicillin, thereby expanding its spectrum of activity .
Vergleich Mit ähnlichen Verbindungen
Amoxicillin: A penicillin antibiotic similar to amoxicillin clavulanate but lacks the beta-lactamase inhibitor component.
Cefdinir: A cephalosporin antibiotic with a similar beta-lactam structure but different spectrum of activity.
Zithromax (Azithromycin): A macrolide antibiotic used for respiratory tract infections.
Vibramycin (Doxycycline): A tetracycline antibiotic used for various bacterial infections.
Levaquin (Levofloxacin): A quinolone antibiotic with a broad spectrum of activity.
Uniqueness: Amoxicillin Clavulanate is unique due to its combination of a penicillin antibiotic and a beta-lactamase inhibitor, which allows it to be effective against beta-lactamase-producing bacteria. This combination extends its spectrum of activity and makes it a valuable option for treating resistant bacterial infections .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-AGNWQMPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74469-00-4 (Parent) | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872429 | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79198-29-1 | |
| Record name | Amoxicillin-clavulanic acid mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)



![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)









